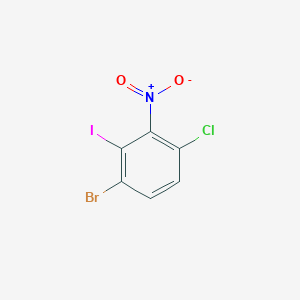
3-Bromo-6-chloro-2-iodonitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-chloro-2-iodonitrobenzene is an aromatic compound with the molecular formula C6H2BrClINO2 It is a polysubstituted benzene derivative, characterized by the presence of bromine, chlorine, iodine, and nitro groups on the benzene ring
Méthodes De Préparation
The synthesis of 3-Bromo-6-chloro-2-iodonitrobenzene typically involves a multistep process starting from benzene. The general synthetic route includes:
Nitration: The introduction of the nitro group is usually the first step. Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Halogenation: Subsequent halogenation steps introduce the bromine, chlorine, and iodine atoms. Each halogenation step requires specific conditions and reagents
The order of these steps is crucial to ensure the correct positioning of the substituents on the benzene ring .
Analyse Des Réactions Chimiques
3-Bromo-6-chloro-2-iodonitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, this compound can participate in nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the halogenated positions, using strong oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-Bromo-6-chloro-2-iodonitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with specific biological activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-Bromo-6-chloro-2-iodonitrobenzene in chemical reactions involves the interaction of its substituents with various reagents. The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic substitution. The halogen atoms (bromine, chlorine, and iodine) can participate in various substitution and elimination reactions, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Bromo-6-chloro-2-iodonitrobenzene include other polysubstituted benzenes with different halogen and nitro group arrangements. Examples include:
- 3-Bromo-2-chloro-6-iodonitrobenzene
- 3-Bromo-2-fluoro-6-iodonitrobenzene
- 4-Bromo-2-nitrotoluene
These compounds share similar reactivity patterns but differ in their specific substitution patterns, which can lead to differences in their chemical behavior and applications .
Propriétés
Formule moléculaire |
C6H2BrClINO2 |
|---|---|
Poids moléculaire |
362.35 g/mol |
Nom IUPAC |
1-bromo-4-chloro-2-iodo-3-nitrobenzene |
InChI |
InChI=1S/C6H2BrClINO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H |
Clé InChI |
CVNZAPGWSWVTBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B12872173.png)
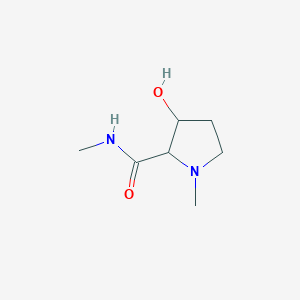
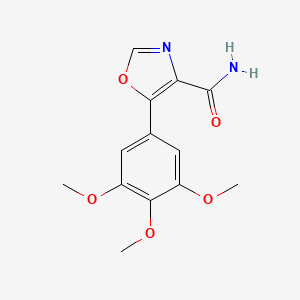
![1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12872201.png)
![2-Ethyl-2-hydroxy-8-methoxy-2H-cyclohepta[b]furan-7(3H)-one](/img/structure/B12872204.png)
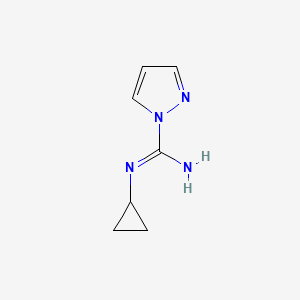
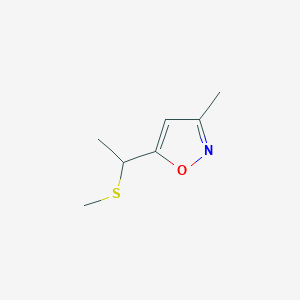
![1h-Pyrrolo[3,2-b]pyridine-7-acetic acid](/img/structure/B12872220.png)
![2'-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1'-biphenyl]-4-ol](/img/structure/B12872222.png)
![2-(Methylthio)benzo[d]oxazole-4-carboxamide](/img/structure/B12872228.png)


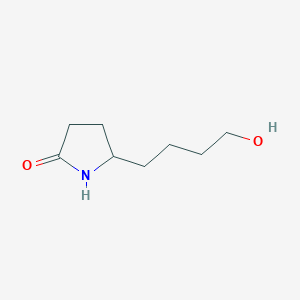
![Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate](/img/structure/B12872274.png)
